Cas no 2247104-25-0 (2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride)

2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
- 2247104-25-0
- EN300-6493415
- 2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
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- Inchi: 1S/C7H6BrFO4S/c1-13-6-3-7(14(9,11)12)4(8)2-5(6)10/h2-3,10H,1H3
- InChI Key: FISBLAPXCVDBGF-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1S(=O)(=O)F)OC)O
Computed Properties
- Exact Mass: 283.91542g/mol
- Monoisotopic Mass: 283.91542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72Ų
- XLogP3: 2
2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493415-0.5g |
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride |
2247104-25-0 | 95.0% | 0.5g |
$1124.0 | 2025-03-15 | |
Enamine | EN300-6493415-0.05g |
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride |
2247104-25-0 | 95.0% | 0.05g |
$983.0 | 2025-03-15 | |
Enamine | EN300-6493415-2.5g |
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride |
2247104-25-0 | 95.0% | 2.5g |
$2295.0 | 2025-03-15 | |
Enamine | EN300-6493415-0.25g |
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride |
2247104-25-0 | 95.0% | 0.25g |
$1078.0 | 2025-03-15 | |
Enamine | EN300-6493415-1.0g |
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride |
2247104-25-0 | 95.0% | 1.0g |
$1172.0 | 2025-03-15 | |
Enamine | EN300-6493415-0.1g |
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride |
2247104-25-0 | 95.0% | 0.1g |
$1031.0 | 2025-03-15 | |
Enamine | EN300-6493415-5.0g |
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride |
2247104-25-0 | 95.0% | 5.0g |
$3396.0 | 2025-03-15 | |
Enamine | EN300-6493415-10.0g |
2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride |
2247104-25-0 | 95.0% | 10.0g |
$5037.0 | 2025-03-15 |
2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride Related Literature
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Additional information on 2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride
2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl Fluoride: A Comprehensive Overview
2-Bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride is a highly specialized organic compound with the CAS number 2247104-25-0. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 2, a hydroxyl group at position 4, a methoxy group at position 5, and a sulfonyl fluoride group at position 1. These substituents contribute to its distinct reactivity and functionality.
The synthesis of 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride typically involves multi-step organic reactions, often starting from aromatic precursors. The sulfonyl fluoride group is introduced through sulfonation followed by fluorination, while the bromine and methoxy groups are introduced via electrophilic substitution reactions. The hydroxyl group is usually introduced in the final steps to ensure its stability and reactivity. This compound is known for its high reactivity due to the electron-withdrawing nature of the sulfonyl fluoride group, which makes it a valuable intermediate in organic synthesis.
One of the most significant applications of 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride is in the field of medicinal chemistry. It serves as a key intermediate in the synthesis of various bioactive compounds, including kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in targeting specific enzymes involved in cancer progression and inflammation. For instance, researchers have utilized this compound to develop novel inhibitors for protein kinase C (PKC), which plays a critical role in cell signaling pathways associated with cancer.
In addition to its medicinal applications, 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride has also found use in agrochemicals. Its ability to act as an efficient electrophile makes it an ideal candidate for the synthesis of herbicides and fungicides. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high reactivity.
The physical properties of 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride are also noteworthy. It is typically a white crystalline solid with a melting point around 180°C and a boiling point above 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various organic reactions. However, it is important to handle this compound with care due to its reactivity and potential health hazards.
Recent research has focused on optimizing the synthesis and application of 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride. For example, scientists have explored the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times. This approach has been particularly effective in preparing this compound on an industrial scale while maintaining high purity levels.
In conclusion, 2-bromo-4-hydroxy-5-methoxybenzene-1-sulfonyl fluoride is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, particularly in the development of bioactive compounds and agrochemicals. As research continues to uncover new applications and improve synthetic methods, this compound is expected to play an even more prominent role in advancing modern chemistry.
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